2-Ethylhexyl benzoate
Overview
Description
2-Ethylhexyl benzoate is an organic compound that belongs to the class of benzoic acid esters. It is a colorless, clear, oily liquid with a mild ethereal odor. The compound is primarily used in the cosmetic industry as an emollient and solvent due to its excellent solubilizing properties .
Mechanism of Action
Target of Action
It is widely used in the preparation of sunscreens and ultrathin films of acrylates , suggesting that its primary targets might be related to ultraviolet (UV) radiation absorption.
Mode of Action
It is known that 2-ethylhexyl benzoate is used as an organic uv filter . UV filters work by absorbing, reflecting, or scattering UV radiation, thereby reducing the amount of UV radiation that reaches the skin .
Biochemical Pathways
It is suggested that phthalates, a group of chemicals to which this compound belongs, can be metabolized through β-oxidation pathway .
Result of Action
As a uv filter, it likely contributes to the prevention of uv-induced skin damage by absorbing, reflecting, or scattering uv radiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under strong acid or strong alkali conditions, it can be easily hydrolyzed . Furthermore, the effectiveness of this compound as a UV filter can be influenced by the intensity of UV radiation in the environment .
Biochemical Analysis
Biochemical Properties
It is known that the compound is stable and has a low reactivity
Cellular Effects
There is limited information available on how 2-Ethylhexyl benzoate influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is limited information available on the long-term effects of this compound on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is limited information available on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is limited information available on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is limited information available on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is limited information available on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl benzoate is synthesized through the esterification of benzoic acid with 2-ethylhexanol. The reaction typically involves heating benzoic acid and 2-ethylhexanol in the presence of a catalyst such as tetraisopropyl titanate at temperatures ranging from 160°C to 230°C . The reaction is carried out until the acid value is reduced to below 0.2 mgKOH/g. The product is then subjected to dealcoholization, neutralization, washing, and filtration to obtain the final ester .
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors equipped with reflux condensers and Dean-Stark attachments to remove water formed during the reaction. The reaction conditions are carefully controlled to optimize yield and purity. The final product is refined through neutralization, washing, and decoloration steps to ensure high quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl benzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Benzoic acid and 2-ethylhexanol in the presence of a catalyst such as tetraisopropyl titanate.
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 2-ethylhexanol using acidic or basic conditions.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Benzoic acid and 2-ethylhexanol.
Scientific Research Applications
2-Ethylhexyl benzoate has a wide range of applications in scientific research and industry:
Plasticizers: The compound is used as a plasticizer in the production of polyvinyl chloride (PVC) to enhance flexibility and durability.
Pharmaceuticals: It serves as a solvent and carrier for active pharmaceutical ingredients in topical formulations.
Chemical Research: The compound is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Comparison with Similar Compounds
Isodecyl benzoate: Another benzoic acid ester used as a plasticizer and emollient.
Ethylhexyl salicylate: A salicylic acid ester used as a UV filter in sunscreens.
Diethylamino hydroxybenzoyl hexyl benzoate: A benzoyl ester used as a UV filter in sunscreens.
Uniqueness: 2-Ethylhexyl benzoate is unique due to its excellent solubilizing properties and compatibility with a wide range of cosmetic and pharmaceutical ingredients. Its mild odor and low toxicity make it a preferred choice in formulations where sensory attributes are important .
Properties
IUPAC Name |
2-ethylhexyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADWUILHKRXHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041654 | |
Record name | 2-Ethylhexyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless clear oily liquid; Ethereal aroma | |
Record name | Benzoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 2-Ethylhexyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.963-0.973 (20°) | |
Record name | 2-Ethylhexyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2045/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5444-75-7 | |
Record name | Ethylhexyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5444-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ethylhexyl benzoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Ethylhexyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLHEXYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63ZWW1A13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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